3,5-Dimethylphenylmagnesium bromide

Catalog No.
S1899765
CAS No.
34696-73-6
M.F
C8H9BrMg
M. Wt
209.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylphenylmagnesium bromide

CAS Number

34696-73-6

Product Name

3,5-Dimethylphenylmagnesium bromide

IUPAC Name

magnesium;1,3-dimethylbenzene-5-ide;bromide

Molecular Formula

C8H9BrMg

Molecular Weight

209.37 g/mol

InChI

InChI=1S/C8H9.BrH.Mg/c1-7-4-3-5-8(2)6-7;;/h4-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

UWIBIDGHIMGNRC-UHFFFAOYSA-M

SMILES

CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-]

Canonical SMILES

CC1=CC(=C[C-]=C1)C.[Mg+2].[Br-]

Synthesis of Diarylborinic Acids

One application of 3,5-DMPMgBr in scientific research is the synthesis of diarylborinic acids. These are organic molecules with a structure containing boron, carbon, and oxygen. A study published in the Journal of the American Chemical Society describes the use of 3,5-DMPMgBr to prepare diarylborinic acids, which can then be used in further reactions to form complex organic molecules [].

3,5-Dimethylphenylmagnesium bromide is an organomagnesium compound classified as a Grignard reagent. Its molecular formula is C8H9BrMgC_8H_9BrMg and it has a molecular weight of approximately 209.37 g/mol. This compound is typically presented as a yellow to brown liquid with a density of 0.950 g/mL at 25 °C and a boiling point of 65 °C. It is highly flammable and reacts vigorously with water, releasing flammable gases and causing severe skin burns and eye damage upon contact .

As a Grignard reagent, 3,5-dimethylphenylmagnesium bromide is primarily used to form carbon-carbon bonds in organic synthesis. It can react with various electrophiles, such as carbonyl compounds, to produce alcohols. For example, when reacted with aldehydes or ketones, it yields secondary or tertiary alcohols, respectively:

R2C=O+RMgBrR2C(OH)R+MgBrO\text{R}_2C=O+\text{R}'MgBr\rightarrow \text{R}_2C(OH)R'+\text{MgBrO}

Additionally, it can participate in coupling reactions, such as the Suzuki coupling reaction, where it reacts with aryl halides to form biaryl compounds .

3,5-Dimethylphenylmagnesium bromide can be synthesized through the reaction of 3,5-dimethylbromobenzene with magnesium metal in anhydrous ether or tetrahydrofuran (THF). The general reaction can be represented as follows:

C8H9Br+MgC8H9MgBr\text{C}_8\text{H}_9\text{Br}+\text{Mg}\rightarrow \text{C}_8\text{H}_9\text{MgBr}

This reaction typically requires dry conditions to prevent hydrolysis and the formation of unwanted byproducts. The resulting Grignard reagent can then be used immediately due to its sensitivity to moisture and air .

3,5-Dimethylphenylmagnesium bromide serves primarily as a pharmaceutical intermediate in organic synthesis. Its applications include:

  • Synthesis of alcohols: It is used to convert carbonyl compounds into their corresponding alcohols.
  • Formation of biaryl compounds: It participates in cross-coupling reactions such as Suzuki coupling.
  • Preparation of organometallic derivatives: It can be utilized in further reactions to develop complex organic molecules .

While specific interaction studies involving 3,5-dimethylphenylmagnesium bromide are scarce, its reactivity with various electrophiles suggests potential interactions with other chemical species in synthetic pathways. The compound's sensitivity to air and moisture necessitates careful handling and storage under inert atmospheres to avoid degradation or unwanted reactions .

3,5-Dimethylphenylmagnesium bromide shares similarities with other organomagnesium compounds but exhibits unique properties due to its specific structure. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
1-Methyl-2-phenylmagnesium bromideC9H11BrMgContains a methyl group at the ortho position
4-Methylphenylmagnesium bromideC9H11BrMgSubstituent at the para position
2-Naphthylmagnesium bromideC10H9BrMgDerived from naphthalene; larger aromatic system

Uniqueness: The presence of two methyl groups at the meta positions on the benzene ring distinguishes 3,5-dimethylphenylmagnesium bromide from these similar compounds, potentially affecting its reactivity and steric hindrance during

Hydrogen Bond Acceptor Count

2

Exact Mass

207.97380 g/mol

Monoisotopic Mass

207.97380 g/mol

Heavy Atom Count

10

Dates

Modify: 2023-08-16

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